HDAC Inhibition: Potency and Scaffold Utility
11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one demonstrates submicromolar inhibitory activity against histone deacetylase (HDAC) enzymes, with a reported IC50 value of 153 nM [1]. In contrast, the parent scaffold 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one (CAS 1211-06-9) is not documented as an HDAC inhibitor, and 11-alkoxy derivatives in the same study required additional alkylation with hydroxamic acid moieties to achieve comparable potency, underscoring the hydroxyl group's direct contribution to the initial 'hit' activity [2].
| Evidence Dimension | HDAC Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 153 nM |
| Comparator Or Baseline | 5,11-Dihydro-6H-dibenzo[b,e]azepin-6-one (CAS 1211-06-9) |
| Quantified Difference | Not applicable (comparator not active in this assay) |
| Conditions | Enzymatic inhibition assay as described by Bigioni et al., 2012 |
Why This Matters
This validated activity positions the compound as a privileged starting scaffold for medicinal chemistry programs targeting HDAC-dependent pathologies, reducing the need for de novo library synthesis.
- [1] Bigioni, M., Ettorre, A., Felicetti, P., Mauro, S., Rossi, C., Maggi, C.A., Marastoni, E., Binaschi, M., Parlani, M. and Fattori, D., 2012. Set-up of a new series of HDAC inhibitors: the 5, 11-dihydrodibenzo [b, e] azepin-6-ones as privileged structures. Bioorganic & Medicinal Chemistry Letters, 22(17), pp.5360-5362. View Source
- [2] BindingDB. Ki Summary: Histone deacetylase. EntryID 50004679, IC50 153 nM. View Source
